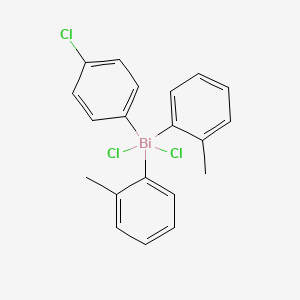
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- is a chemical compound with the molecular formula C20H18BiCl3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- typically involves the reaction of bismuth trichloride with 4-chlorophenyl and 2-methylphenyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state bismuth species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield bismuth(V) compounds, while substitution reactions can produce a variety of organobismuth derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties.
Industry: In industrial applications, Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to and inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. Additionally, it can disrupt cellular processes and induce oxidative stress, contributing to its therapeutic properties .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorotris(4-chlorophenyl)bismuth: Another bismuth-based compound with similar properties and applications.
Tris(2-methoxyphenyl)bismuth dichloride: A related compound used in organic synthesis and catalysis.
Uniqueness
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- is unique due to its specific molecular structure and the presence of both 4-chlorophenyl and 2-methylphenyl groups. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Propiedades
Número CAS |
823213-37-2 |
|---|---|
Fórmula molecular |
C20H18BiCl3 |
Peso molecular |
573.7 g/mol |
Nombre IUPAC |
dichloro-(4-chlorophenyl)-bis(2-methylphenyl)bismuth |
InChI |
InChI=1S/2C7H7.C6H4Cl.Bi.2ClH/c2*1-7-5-3-2-4-6-7;7-6-4-2-1-3-5-6;;;/h2*2-5H,1H3;2-5H;;2*1H/q;;;+2;;/p-2 |
Clave InChI |
DQNSPYBWGADZGV-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=CC=C1[Bi](C2=CC=C(C=C2)Cl)(C3=CC=CC=C3C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


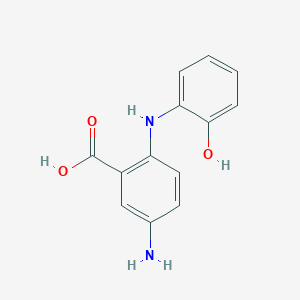
![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)
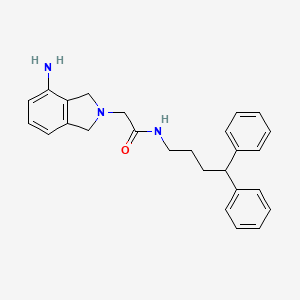
![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)

![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)
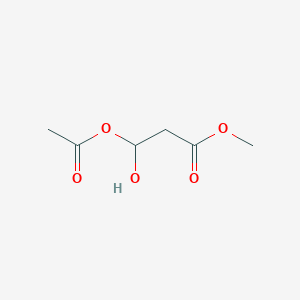

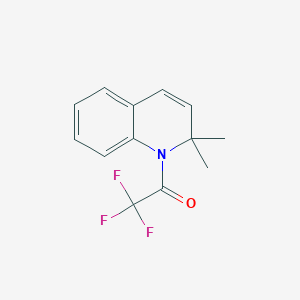
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
phosphanium bromide](/img/structure/B14206789.png)

